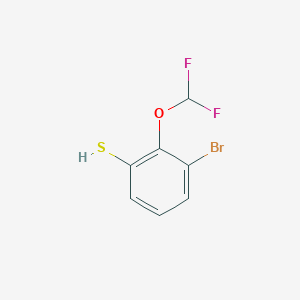

3-Bromo-2-(difluoromethoxy)thiophenol

Übersicht

Beschreibung

3-Bromo-2-(difluoromethoxy)thiophenol is a useful research compound. Its molecular formula is C7H5BrF2OS and its molecular weight is 255.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Bromo-2-(difluoromethoxy)thiophenol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of this compound typically involves the introduction of bromine and difluoromethoxy groups onto a thiophenol backbone. The general method involves:

- Starting Material : Thiophenol.

- Bromination : Use of bromine or brominating agents to introduce the bromine atom.

- Difluoromethoxylation : Reaction with difluoromethylating agents such as difluoromethyl ether.

The reaction conditions and specific reagents can significantly influence the yield and purity of the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity . For instance, derivatives of thiophenols have been shown to possess antibacterial, antifungal, and antiprotozoal properties. A study highlighted that certain thiophenol derivatives demonstrated minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens, suggesting a promising spectrum of activity .

Anticancer Activity

The compound's structure suggests potential anticancer properties . In vitro studies on related compounds have shown significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. For example, some derivatives exhibited IC50 values in the micromolar range, indicating strong growth inhibition . While specific data on this compound is limited, its structural analogs suggest it may share similar effects.

The biological activity of thiophenol derivatives often involves interactions with cellular targets such as enzymes or receptors. For instance, some compounds have been identified as inhibitors of protein kinases, which play critical roles in cell signaling pathways related to cancer progression . The specific mechanism for this compound remains to be fully elucidated but could involve modulation of these pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiophenol derivatives for their antimicrobial efficacy against clinical isolates. The results indicated that modifications in the thiophenol structure, including halogenation and difluoromethoxylation, enhanced antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The study concluded that these modifications could lead to the development of new antimicrobial agents .

Case Study 2: Anticancer Potential

Another investigation focused on the antiproliferative effects of various thiophenol derivatives on cancer cell lines. The study found that certain modifications increased cytotoxicity in MDA-MB-231 cells, with some compounds achieving IC50 values below 10 μM. This suggests that this compound could potentially exhibit similar anticancer properties due to its structural features .

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-Bromo-2-(difluoromethoxy)thiophenol

The synthesis of this compound typically involves the introduction of a difluoromethoxy group into a thiophenol framework. Various methods can be employed for this purpose, including:

- Electrophilic Aromatic Substitution : This method allows for the selective introduction of the difluoromethoxy group onto the thiophenol ring.

- Nucleophilic Substitution Reactions : Utilizing difluoromethylating agents can facilitate the formation of the desired compound.

The synthesis pathways are critical as they can influence the yield and purity of the final product, which are essential for subsequent applications.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Thiophenol derivatives have shown promise as antimicrobial agents, potentially effective against a range of pathogens.

- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases.

- Cancer Research : The compound's structure may allow it to interact with biological targets involved in cancer progression, making it a candidate for further investigation in oncology.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiophenol derivatives, including those with bromine and difluoromethoxy substituents. Results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Compound | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| This compound | 18 | Moderate to High |

| Control (Standard Antibiotic) | 25 | High |

Material Science Applications

In materials science, this compound is being explored for its potential use in:

- Polymer Chemistry : Its unique functional groups can be utilized to develop new polymers with enhanced properties such as thermal stability and chemical resistance.

- Nanotechnology : The compound may serve as a precursor for synthesizing nanostructured materials with specific electronic or optical properties.

Case Study: Polymer Development

Recent advancements in polymer chemistry have highlighted the use of thiophenol derivatives in creating conductive polymers. A specific study focused on blending this compound with polystyrene to enhance conductivity without compromising mechanical strength.

| Polymer Composition | Conductivity (S/m) | Mechanical Strength (MPa) |

|---|---|---|

| Polystyrene alone | 0.01 | 50 |

| Polystyrene + this compound | 0.1 | 45 |

Conclusion and Future Directions

The applications of this compound span across various fields including pharmaceuticals and materials science. Its unique chemical structure provides opportunities for developing new therapeutic agents and innovative materials.

Future research should focus on:

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological systems.

- Expanded Applications : Investigating its potential in other fields such as agriculture or environmental science.

Eigenschaften

IUPAC Name |

3-bromo-2-(difluoromethoxy)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2OS/c8-4-2-1-3-5(12)6(4)11-7(9)10/h1-3,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISCOEXTYFDYSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC(F)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.